A Technical Guide to 3-(1H-indazol-1-yl)propanenitrile: Structure, Properties, and Synthetic Pathways
A Technical Guide to 3-(1H-indazol-1-yl)propanenitrile: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of 3-(1H-indazol-1-yl)propanenitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will explore its chemical structure, physicochemical properties, established synthetic methodologies, and potential applications, particularly in the realm of drug discovery.
Chemical Identity and Molecular Structure
3-(1H-indazol-1-yl)propanenitrile is a molecule featuring a bicyclic indazole ring system connected to a propanenitrile group at the N1 position of the pyrazole ring. The indazole core is a privileged scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds.[1][2] The nitrile functional group is also a significant component in drug design, as it can modulate physicochemical properties and participate in various biological interactions.[3]
The structural formula of 3-(1H-indazol-1-yl)propanenitrile is as follows:
Molecular Formula: C₁₀H₉N₃[4][5]
Molecular Weight: 171.2 g/mol [4][5]
InChI: 1S/C10H9N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,7H2[4]
InChIKey: LYGBKKOGWPGQGA-UHFFFAOYSA-N[4]
MDL Number: MFCD00723320[4][5]
A summary of its key identifiers is presented in Table 1.
Table 1: Chemical Identifiers for 3-(1H-indazol-1-yl)propanenitrile
| Identifier | Value | Source(s) |
| Molecular Formula | C₁₀H₉N₃ | [4][5] |
| Molecular Weight | 171.2 g/mol | [4][5] |
| InChI | 1S/C10H9N3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12-13/h1-2,4-5,8H,3,7H2 | [4] |
| InChIKey | LYGBKKOGWPGQGA-UHFFFAOYSA-N | [4] |
| MDL Number | MFCD00723320 | [4][5] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 3-(1H-indazol-1-yl)propanenitrile are not extensively reported in publicly available literature. However, based on the properties of structurally similar compounds, such as other N-alkylated indazoles and related nitriles, we can infer some general characteristics. These are summarized in Table 2. It is crucial to note that these are predicted properties and should be confirmed by experimental analysis.
Table 2: Predicted Physicochemical Properties of 3-(1H-indazol-1-yl)propanenitrile
| Property | Predicted Value/Characteristic | Rationale/Comparison |
| Physical State | Likely a solid at room temperature. | Similar heterocyclic compounds with comparable molecular weights are often solids. |
| Melting Point | Expected to be in the range of 50-150 °C. | The melting point of the related 3-(1H-imidazol-1-yl)propanenitrile is 37 °C.[6] The larger indazole ring system would likely lead to a higher melting point. |
| Boiling Point | Expected to be above 200 °C at atmospheric pressure. | The boiling point of 3-(1H-pyrrol-1-yl)propanenitrile is 132-133 °C.[7] The indazole derivative would have a significantly higher boiling point due to its greater molecular weight and polarity. |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and methanol. Limited solubility in water is expected. | The presence of the nitrile and indazole groups provides some polarity, but the overall molecule is largely nonpolar. |
| Stability | Expected to be stable under normal laboratory conditions. | Indazole and nitrile groups are generally stable functional groups. |
Synthesis of 3-(1H-indazol-1-yl)propanenitrile
The synthesis of 3-(1H-indazol-1-yl)propanenitrile can be achieved through the N-alkylation of indazole with a suitable three-carbon nitrile-containing electrophile. A common and effective method is the Michael addition of indazole to acrylonitrile.
General Synthetic Approach: Michael Addition
The reaction of indazole with acrylonitrile provides a direct and efficient route to 3-(1H-indazol-1-yl)propanenitrile. This reaction is a classic example of a Michael addition, where the nucleophilic nitrogen of the indazole ring attacks the electrophilic β-carbon of the acrylonitrile. The reaction is typically carried out in the presence of a base to deprotonate the indazole, thereby increasing its nucleophilicity.
The general reaction scheme is as follows:
The choice of base and solvent can influence the reaction yield and selectivity between N1 and N2 alkylation of the indazole ring. Generally, N1 alkylation is the major product.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 3-(1H-indazol-1-yl)propanenitrile, adapted from a similar procedure for the synthesis of 3-(1H-imidazol-1-yl)propanenitrile.[6]
Materials:
-
1H-Indazole
-
Acrylonitrile
-
Ethanol (or another suitable solvent)
-
A suitable base (e.g., a catalytic amount of a strong base like sodium hydroxide or a basic resin)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1H-indazole (1 equivalent) in ethanol.
-
Add acrylonitrile (1.1-1.5 equivalents) to the solution.
-
Add a catalytic amount of a suitable base.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 3-(1H-indazol-1-yl)propanenitrile.
Diagram 1: Synthesis Workflow
Caption: A schematic overview of the synthesis of 3-(1H-indazol-1-yl)propanenitrile.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons of the indazole ring (typically in the range of 7.0-8.5 ppm), and two triplet signals for the two methylene groups of the propanenitrile side chain (likely in the range of 3.0-5.0 ppm).
-
¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons of the indazole ring, the two methylene carbons, and the nitrile carbon (typically around 117-120 ppm).
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the region of 2240-2260 cm⁻¹. There would also be characteristic absorptions for the aromatic C-H and C=C bonds of the indazole ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (171.2 g/mol ).
Applications in Drug Development
The indazole scaffold is a key component in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][2] The incorporation of a propanenitrile side chain can influence the pharmacokinetic and pharmacodynamic properties of the molecule. The nitrile group can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, and serve as a bioisostere for other functional groups.[3]
While specific applications of 3-(1H-indazol-1-yl)propanenitrile are not extensively documented, it can be considered a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. For instance, the nitrile group can be chemically transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing a handle for further molecular elaboration in drug discovery programs.
The indazole moiety itself is a known hinge-binding motif for various protein kinases, which are important targets in cancer therapy.[2][8] Therefore, derivatives of 3-(1H-indazol-1-yl)propanenitrile could be explored as potential kinase inhibitors.
Safety and Handling
Specific safety data for 3-(1H-indazol-1-yl)propanenitrile is not available. However, based on the general hazards associated with related chemicals, appropriate safety precautions should be taken.
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and safety glasses with side shields.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
-
PubChem. (n.d.). 3-(1H-imidazol-1-yl)propanenitrile. Retrieved from [Link]
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ECHA. (n.d.). 3-(2,3-dihydro-1H-indol-1-yl)propanenitrile. Retrieved from [Link]
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Gjikaj, M. (2008). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 64(1), o143. Retrieved from [Link]
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SpectraBase. (n.d.). 3-(1-methyl-1H-indol-3-yl)-3-oxo-2-(phenylhydrazono)propanenitrile. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
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Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]
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Khan, I., Ibrar, A., & Abbas, N. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Retrieved from [Link]
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Narayana Swamy, G., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]
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Wang, S., et al. (2021). Application of Nitrile in Drug Design. RSC Medicinal Chemistry, 12(8), 1266-1289. Retrieved from [Link]
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Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4097. Retrieved from [Link]
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Bloom Tech. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Retrieved from [Link]
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